molecular formula C14H11N5O B11053882 2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B11053882
M. Wt: 265.27 g/mol
InChI Key: PQJAHOFOVIGWMU-UHFFFAOYSA-N
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Description

2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a unique structure that combines a pyridine ring with a triazoloquinazoline framework, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable nitrile, followed by cyclization using oxidizing agents such as NaOCl, Pb(OAc)4, or MnO2 . Another approach includes the use of 2-pyridyl-substituted amidines and guanidines, which undergo oxidative cyclization to form the triazoloquinazoline core .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalysts, such as CuOx-ZnO/Al2O3-TiO2, can facilitate the cyclization process, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (NaOCl, MnO2), reducing agents (NaBH4), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one stands out due to its unique combination of a pyridine ring with a triazoloquinazoline framework. This structure imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in chemistry, biology, and material science .

Properties

Molecular Formula

C14H11N5O

Molecular Weight

265.27 g/mol

IUPAC Name

2-pyridin-4-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C14H11N5O/c20-12-3-1-2-11-10(12)8-19-14(16-11)17-13(18-19)9-4-6-15-7-5-9/h4-8H,1-3H2

InChI Key

PQJAHOFOVIGWMU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=NC(=NN3C=C2C(=O)C1)C4=CC=NC=C4

Origin of Product

United States

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